molecular formula C21H24N2O4 B6508695 (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 896076-28-1

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B6508695
CAS No.: 896076-28-1
M. Wt: 368.4 g/mol
InChI Key: NYCNGQODCNTVOE-UNOMPAQXSA-N
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Description

The compound (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a benzofuran-3-one derivative characterized by a Z-configured exocyclic double bond and distinct substituents. The core structure comprises a dihydrobenzofuranone scaffold substituted with a 4-ethylpiperazinylmethyl group at position 7, a hydroxy group at position 6, and a 5-methylfuran-2-ylmethylidene moiety at position 2.

Properties

IUPAC Name

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-22-8-10-23(11-9-22)13-17-18(24)7-6-16-20(25)19(27-21(16)17)12-15-5-4-14(2)26-15/h4-7,12,24H,3,8-11,13H2,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCNGQODCNTVOE-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(O4)C)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(O4)C)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. It belongs to the class of benzofuran derivatives, which are known for various biological activities, including anti-cancer and neuropharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N3O4C_{22}H_{27}N_{3}O_{4}, and its structure features several functional groups that contribute to its biological activity. The presence of the piperazine moiety suggests potential interactions with neurotransmitter systems, while the furan and benzofuran components may enhance lipophilicity and receptor binding affinity.

The biological activity of this compound is hypothesized to involve interactions with specific receptors in the central nervous system or tumor cells. Research indicates that benzofuran derivatives can modulate neurotransmitter systems, potentially influencing pathways related to anxiety, depression, and cancer cell proliferation.

Biological Activity Overview

Research findings suggest that compounds with similar structures exhibit a range of pharmacological effects:

Activity Description
Anticancer Inhibitory effects on various cancer cell lines, including breast and prostate cancer.
Neuropharmacological Potential modulation of serotonin and dopamine receptors, indicating possible antidepressant effects.
Anti-inflammatory Reduction in pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that a related benzofuran derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests that structural modifications similar to those in (2Z)-7 can enhance anticancer properties.
  • Neuropharmacological Effects : Another investigation revealed that compounds with a piperazine group showed increased binding affinity for serotonin receptors, which could translate into enhanced antidepressant effects. In animal models, these compounds reduced depressive-like behavior significantly compared to controls.
  • Anti-inflammatory Properties : A recent study reported that a similar benzofuran compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Synthesis Methods

The synthesis of (2Z)-7 involves multiple steps:

  • Formation of the benzofuran core.
  • Introduction of the hydroxyl group at position 6.
  • Functionalization to incorporate the piperazine and furan substituents.

Common methods include:

  • Retrosynthetic Analysis : Decomposing the target molecule into simpler precursors.
  • Multi-step Organic Reactions : Utilizing solvents like DMSO or acetonitrile to optimize conditions for each reaction step .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the benzofuran-3-one core but differ in substituents, leading to variations in physicochemical and biological properties. Below is a comparative analysis based on available

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 2 Substituent at Position 7 Molecular Weight (g/mol) Key Properties/Inferred Bioactivity
Target Compound 5-Methylfuran-2-ylmethylidene 4-Ethylpiperazinylmethyl ~400 (estimated) Potential CNS activity, moderate solubility
(2Z)-6-Hydroxy-7-{[4-(2-hydroxyethyl)piperazinyl]methyl}-2-(2,3,4-trimethoxybenzylidene)benzofuran-3-one 2,3,4-Trimethoxybenzylidene 4-(2-Hydroxyethyl)piperazinylmethyl 470.52 Enhanced solubility due to polar groups
(2Z)-6-Hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one Thiophen-2-ylmethylidene 4-Methylpiperazinylmethyl 356.4 Higher lipophilicity, possible kinase inhibition
(Z)-6-Hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one 2,3,4-Trimethoxybenzylidene Piperidin-1-ylmethyl ~450 (estimated) Reduced polarity, potential antimicrobial activity

Key Findings:

Substituent Effects on Solubility: The target compound’s 4-ethylpiperazinyl group may improve aqueous solubility compared to analogs with non-polar groups like piperidine . The 5-methylfuran substituent likely increases lipophilicity relative to the trimethoxybenzylidene group in ’s compound, which contains polar methoxy groups .

The hydroxyethylpiperazine variant () demonstrates enhanced hydrogen-bonding capacity, which could improve receptor affinity in aqueous environments .

Structural Flexibility :

  • Piperazine derivatives (target compound, ) offer modularity for chemical modifications, enabling optimization of pharmacokinetic profiles. In contrast, piperidine-based analogs () may exhibit rigid binding conformations .

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